
4-(4-Fluorofenoxi)-3-metilbenzaldehído
Descripción general
Descripción
4-(4-Fluorophenoxy)-3-methylbenzaldehyde is an organic compound characterized by a benzene ring substituted with a fluorophenoxy group and a methyl group, along with an aldehyde functional group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-fluorophenol and 3-methylbenzaldehyde as the primary reactants.
Reaction Conditions: The reaction is usually carried out under acidic conditions, often using a Lewis acid catalyst such as aluminum chloride (AlCl₃) to facilitate the electrophilic aromatic substitution.
Industrial Production Methods: On an industrial scale, the compound is synthesized using continuous flow reactors to ensure consistent quality and yield. The reaction parameters, such as temperature and pressure, are carefully controlled to optimize the production process.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The fluorophenoxy group can undergo reduction reactions under specific conditions.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Lewis acids like AlCl₃ or FeCl₃ in the presence of halogens.
Major Products Formed:
Oxidation: 4-(4-Fluorophenoxy)-3-methylbenzoic acid.
Reduction: 4-(4-Fluorophenoxy)-3-methylbenzyl alcohol.
Substitution: Various halogenated derivatives of the benzene ring.
Aplicaciones Científicas De Investigación
4-(4-Fluorophenoxy)-3-methylbenzaldehyde finds applications in several fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It has potential use in the development of pharmaceuticals, particularly in the design of anti-inflammatory and analgesic drugs.
Industry: It is utilized in the production of dyes, pigments, and other chemical products.
Mecanismo De Acción
The mechanism by which 4-(4-Fluorophenoxy)-3-methylbenzaldehyde exerts its effects involves its interaction with specific molecular targets. The fluorophenoxy group enhances the compound's binding affinity to certain receptors, leading to its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
4-(4-Fluorophenoxy)phenylacetic acid: Similar structure but with an acetic acid group instead of an aldehyde.
4-(4-Fluorophenoxy)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3-Methyl-4-fluorobenzaldehyde: Similar structure but without the phenoxy group.
Uniqueness: 4-(4-Fluorophenoxy)-3-methylbenzaldehyde is unique due to its combination of the fluorophenoxy group and the aldehyde functional group, which imparts distinct chemical and biological properties compared to its similar counterparts.
This comprehensive overview highlights the significance of 4-(4-Fluorophenoxy)-3-methylbenzaldehyde in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and application development.
Propiedades
IUPAC Name |
4-(4-fluorophenoxy)-3-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-10-8-11(9-16)2-7-14(10)17-13-5-3-12(15)4-6-13/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXKOZFSVGIBKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)OC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1489277.png)

amine](/img/structure/B1489279.png)
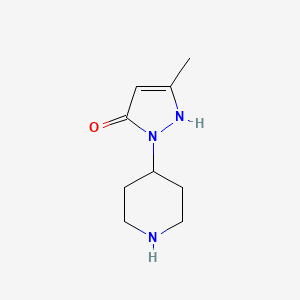
![6-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1489285.png)
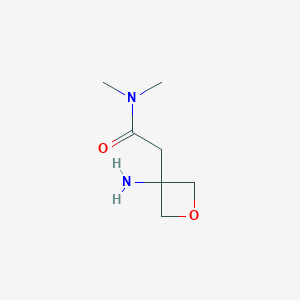

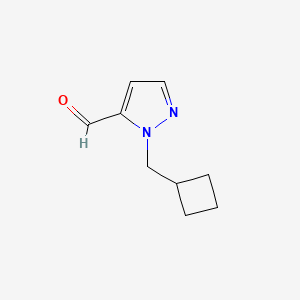

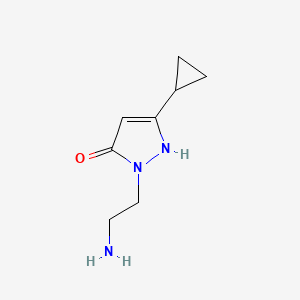
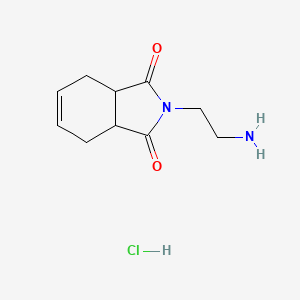
![1-{[(Morpholin-4-yl)amino]methyl}cyclopentan-1-ol](/img/structure/B1489297.png)

